

# A Comprehensive Technical Guide to 3-Aminobenzaldehyde: Synonyms, Properties, and Synthetic Applications

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## Compound of Interest

Compound Name: 3-Aminobenzaldehyde

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## Abstract

**3-Aminobenzaldehyde**, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique structure, incorporating both a nucleophilic amino group and an electrophilic aldehyde moiety, allows for its participation in a diverse range of chemical transformations. This technical guide provides an in-depth overview of **3-aminobenzaldehyde**, encompassing its various synonyms and alternative names, key chemical and physical properties, and detailed experimental protocols for its synthesis and application in the construction of valuable molecular architectures, including Schiff bases, quinolines, and covalent organic frameworks (COFs). This document is intended to be a comprehensive resource for researchers, chemists, and professionals in the field of drug discovery and materials science.

## Nomenclature and Identification

**3-Aminobenzaldehyde** is known by several alternative names and synonyms in chemical literature and commercial catalogs. A clear understanding of this nomenclature is essential for accurate literature searches and material procurement.

Identifier Type	Value
Systematic IUPAC Name	3-aminobenzaldehyde
Common Synonyms	m-Aminobenzaldehyde, 3-Formylaniline
Other Names	Benzaldehyde, 3-amino-; Benzaldehyde, m-amino-
CAS Number	1709-44-0[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO[1][2]
Molecular Weight	121.14 g/mol [3]

## Physicochemical Properties

A summary of the key physicochemical properties of **3-aminobenzaldehyde** is presented below. These properties are critical for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Appearance	Light brown powdery crystals	[4]
Melting Point	28-30 °C	[1]
Boiling Point	270.311 °C at 760 mmHg	[1]
Density	1.172 g/cm <sup>3</sup>	[1]
Solubility	Soluble in ether. Decomposes in the presence of a small amount of water into a brown resin.	[4]
pKa	3.39 ± 0.10 (Predicted)	[1]

## Synthesis of 3-Aminobenzaldehyde

The most prevalent synthetic route to **3-aminobenzaldehyde** involves the selective reduction of the nitro group of 3-nitrobenzaldehyde, while preserving the aldehyde functionality.[3] Several reducing agents can be employed for this transformation, each with its own advantages and considerations.

## Synthesis of 3-Nitrobenzaldehyde (Precursor)

The precursor, 3-nitrobenzaldehyde, can be synthesized via the nitration of benzaldehyde.

Experimental Protocol:

- Add 100 g of benzaldehyde to a cooled solution of 85 g of sodium nitrate in 200 g of concentrated sulfuric acid.
- Maintain the temperature below 30-35 °C during the addition.
- Once the reaction is complete (indicated by the disappearance of the benzaldehyde smell), pour the mixture into ice.
- Separate the oily layer and wash it with warm water, followed by a dilute sodium hydroxide solution.
- Cool the oil to 10 °C and stir to induce crystallization of 3-nitrobenzaldehyde.
- Press the solid to remove the 2-nitrobenzaldehyde isomer.

## Reduction of 3-Nitrobenzaldehyde

Below are detailed protocols for the reduction of 3-nitrobenzaldehyde to **3-aminobenzaldehyde** using different reducing systems.

This method is a classic and effective way to reduce aromatic nitro compounds.

Experimental Protocol:

- The nitro group ( $-\text{NO}_2$ ) at the 3-position of 3-nitrobenzaldehyde is reduced to an amino group ( $-\text{NH}_2$ ) using  $\text{SnCl}_2$  in the presence of concentrated hydrochloric acid.[5]

- The aldehyde group (-CHO) remains unaffected by this reducing agent.[5]
- After the reaction is complete, the reaction mixture is typically made basic to precipitate the tin salts and liberate the free amine.
- The product, **3-aminobenzaldehyde**, can then be extracted with an organic solvent.

This is a cost-effective and robust method for the reduction of nitroarenes.

Experimental Protocol:

- Start with benzaldehyde and react it with a nitrating agent (e.g.,  $\text{HNO}_3/\text{H}_2\text{SO}_4$ ) to introduce a nitro group at the meta position, forming m-nitrobenzaldehyde.[6]
- Reduce the nitro group to an amino group using iron powder (Fe) and hydrochloric acid (HCl).[6]
- Alternatively, Fe with  $\text{NH}_4\text{Cl}$  in ethanol can be used for an easier conversion of the nitro group to an amine.[7]
- After the reaction is complete, filter the mixture through celite to remove the metal and then extract the organic compound.[7]

This is a clean and efficient method that often provides high yields.

Experimental Protocol:

- In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to make a 0.5 M solution.[8]
- Carefully add 10% Palladium on Carbon (Pd/C) (typically 1-5 mol% of palladium) to the solution.[8]
- Seal the vessel and purge it with nitrogen gas to remove air.
- Introduce hydrogen gas and stir the mixture vigorously at room temperature or with gentle heating (up to 50 °C).[8]

- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[\[8\]](#)
- Once complete, carefully vent the hydrogen and purge with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.[\[8\]](#)
- Concentrate the filtrate under reduced pressure to obtain the crude **3-aminobenzaldehyde**.
- The crude product can be purified by recrystallization or column chromatography.[\[8\]](#)

## Comparison of Synthetic Methods

Method	Reducing Agent	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Remarks
Catalytic Hydrogenation	H <sub>2</sub> (gas), 5-10% Pd/C	Ethanol, Methanol	25 - 50	2 - 8	> 90	Clean reaction with high yield. Requires specialized hydrogenation equipment. <a href="#">[8]</a>
Iron/Acid Reduction	Fe powder, HCl or Acetic Acid	Ethanol/Water	70 - 100	1 - 4	70 - 85	Cost-effective and robust. <a href="#">[8]</a>
Tin(II) Chloride Reduction	SnCl <sub>2</sub> , HCl	Ethanol	Reflux	1 - 3	75 - 90	Effective, but tin waste can be an issue.
Sodium Dithionite Reduction	Na <sub>2</sub> S <sub>2</sub> O <sub>4</sub>	Dioxane/Water	25 - 50	2 - 6	60 - 80	Milder conditions.

## Key Reactions and Applications

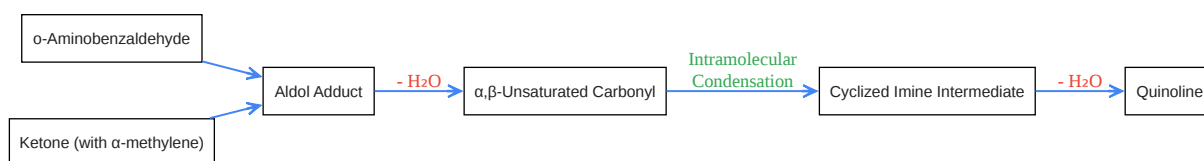
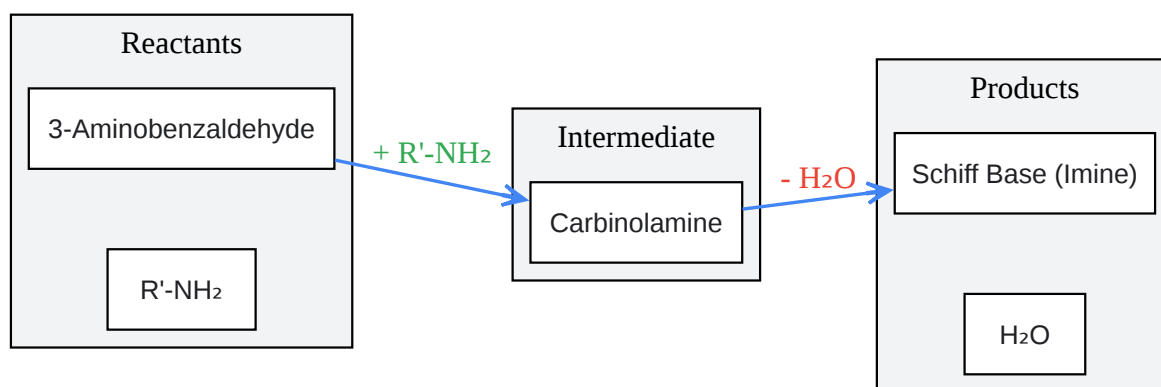
The dual functionality of **3-aminobenzaldehyde** makes it a valuable precursor in the synthesis of various heterocyclic compounds and polymers.

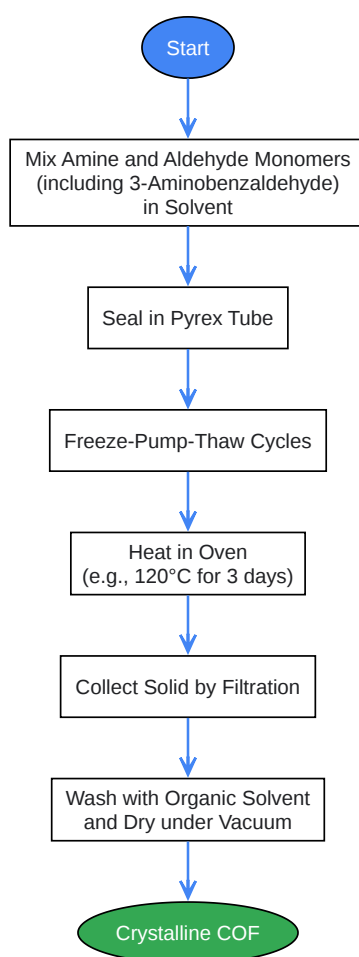
### Schiff Base Formation

The reaction of the aldehyde group of **3-aminobenzaldehyde** with primary amines leads to the formation of Schiff bases (imines). This reaction is a reversible process and is typically catalyzed by acid or base.

## Mechanism of Schiff Base Formation:

- Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine.[3]
- Dehydration: The carbinolamine then undergoes dehydration to form the imine.





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